molecular formula C15H10F3IN2O3 B4112427 N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B4112427
M. Wt: 450.15 g/mol
InChI Key: SCHCHMPNOYDNNO-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the iodine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions, while the nitro group is usually introduced via nitration reactions. Common reagents used in these reactions include iodine, trifluoromethyl iodide, and nitric acid. The reaction conditions often involve the use of solvents such as acetonitrile and dichloromethane, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions vary but often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can yield a variety of substituted benzamides .

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The iodine atom may facilitate binding to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, while the nitro group provides a site for redox reactions. The iodine atom allows for specific interactions with proteins and enzymes, making this compound a valuable tool in scientific research .

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IN2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-12-4-3-10(19)7-11(12)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCHMPNOYDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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